molecular formula C14H13N3O B2538779 (6-Aminoindolin-1-yl)(pyridin-3-yl)methanone CAS No. 927997-04-4

(6-Aminoindolin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2538779
CAS No.: 927997-04-4
M. Wt: 239.278
InChI Key: NSENSEDNDCLNHE-UHFFFAOYSA-N
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Description

(6-Aminoindolin-1-yl)(pyridin-3-yl)methanone is a heterocyclic compound that combines an indole and a pyridine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminoindolin-1-yl)(pyridin-3-yl)methanone typically involves the reaction of 6-aminoindole with pyridine-3-carboxylic acid derivatives under specific conditions. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the indole and pyridine units .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(6-Aminoindolin-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .

Scientific Research Applications

(6-Aminoindolin-1-yl)(pyridin-3-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Aminoindolin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of indole and pyridine moieties, which endows it with a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(6-amino-2,3-dihydroindol-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c15-12-4-3-10-5-7-17(13(10)8-12)14(18)11-2-1-6-16-9-11/h1-4,6,8-9H,5,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSENSEDNDCLNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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